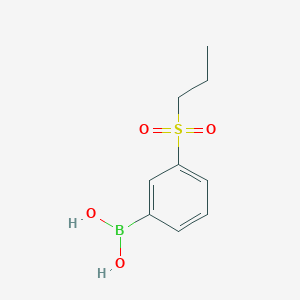
3-(Propylsulfonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propylsulfonyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The propylsulfonyl group attached to the phenyl ring enhances the compound’s reactivity and specificity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylsulfonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with propylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the boronic acid reacts with the sulfonyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Propylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Propylsulfonylphenylsulfonic acid.
Reduction: Propylsulfanylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-(Propylsulfonyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Propylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the selective binding and detection of sugars and other biomolecules. The boronic acid group interacts with the target molecule, forming a stable complex that can be easily detected or isolated.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the propylsulfonyl group, making it less reactive and specific.
4-(Butylsulfonyl)phenylboronic acid: Similar structure but with a butyl group, which may affect its reactivity and solubility.
3-(Methylsulfonyl)phenylboronic acid: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness: 3-(Propylsulfonyl)phenylboronic acid is unique due to its specific reactivity and ability to form stable complexes with various nucleophiles. The propylsulfonyl group enhances its solubility and reactivity, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C9H13BO4S |
|---|---|
Molecular Weight |
228.08 g/mol |
IUPAC Name |
(3-propylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO4S/c1-2-6-15(13,14)9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 |
InChI Key |
RDRYPJSFNCCHLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


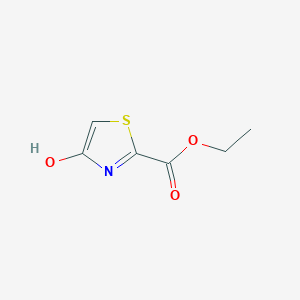
amine](/img/structure/B11753014.png)
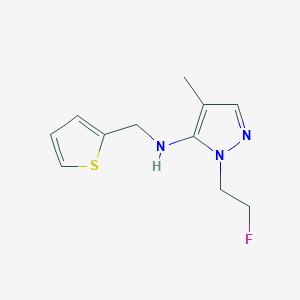
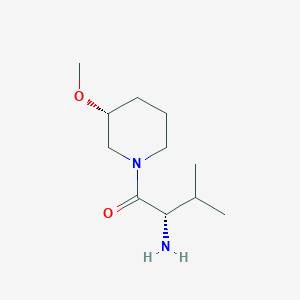
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
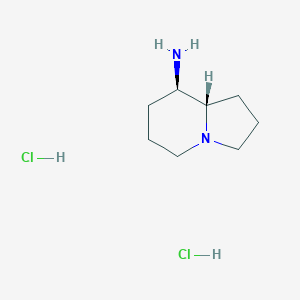
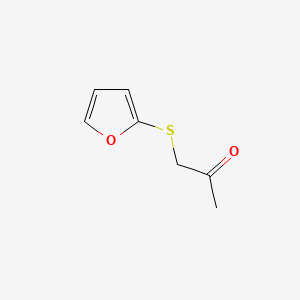
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)
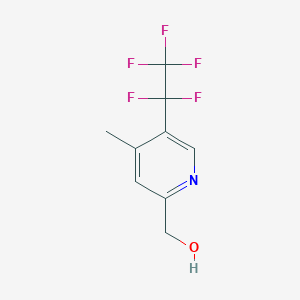
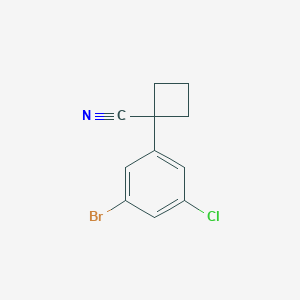
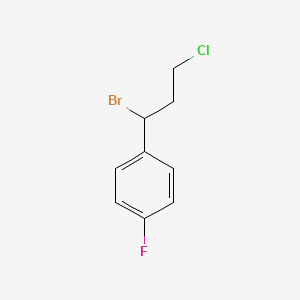
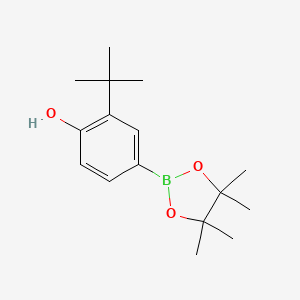
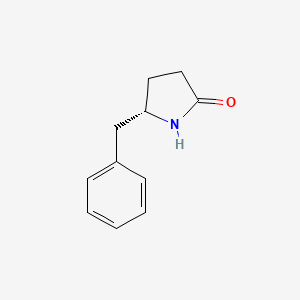
![3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid](/img/structure/B11753099.png)
